2-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide
Overview
Description
2-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14264148 g/mol and the complexity rating of the compound is 383. The solubility of this chemical has been described as >47 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibitory Activity
New benzamide derivatives, including structures related to 2-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide, have been synthesized and evaluated for their inhibitory activity against histone deacetylase (HDAC). These compounds exhibited a range of IC50 values from 2-50 μM, indicating their potential as HDAC inhibitors. The study emphasizes the importance of the benzanilide moiety and the role of substituents in enhancing the inhibitory activity, highlighting the potential for antitumor applications (Suzuki et al., 1999).
Supramolecular Effects in Benzamide Derivatives
Research on 2-amino-N-(2-hydroxyphenyl)benzamide, which shares structural similarities with this compound, reveals intricate supramolecular effects. The study describes the electron-withdrawing nature of substituents and their impact on bond distances, highlighting the compound's role in forming hydrogen-bonded structures. These findings contribute to our understanding of the molecular interactions and potential applications of benzamide derivatives in designing supramolecular assemblies (Haller et al., 2017).
Rapid Modification of Aldehyde-terminated Proteins
The reaction of 2-amino benzamidoxime (ABAO) derivatives with aldehydes, related to the core structure of this compound, demonstrates a method for rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries. This approach, showing one of the fastest known bio-orthogonal reactions, has implications for developing fluorogenic aldehyde-reactive probes and advancing biochemical research (Kitov et al., 2014).
Antihypertensive Activity
A series of novel benzopyran derivatives, structurally related to this compound, were synthesized and tested for antihypertensive activity. These compounds, when administered orally to spontaneously hypertensive rats, showed promising results, comparable to those of known potassium channel activators. The study provides insights into the structure-activity relationships critical for antihypertensive efficacy (Cassidy et al., 1992).
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(phenylcarbamoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-12-11-18-16(21)14-9-5-6-10-15(14)20-17(22)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEHIXWEYSUUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.